5-(2-Aminoethyl)imidazolidine-2,4-dione
Description
Significance of Hydantoin (B18101) Derivatives in Heterocyclic Chemistry
Hydantoin, or imidazolidine-2,4-dione, is a non-aromatic, five-membered heterocyclic compound that is considered a privileged scaffold in medicinal chemistry. nih.gov The significance of this scaffold is underscored by its presence in several clinically used drugs. nih.gov Hydantoin derivatives exhibit a wide range of biological and pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. nih.gov The structural features of the hydantoin ring, including its capacity for multiple hydrogen bond interactions, contribute to its ability to bind to various enzymes and receptors. nih.govnih.gov
The Imidazolidine-2,4-dione Core as a Versatile Scaffold for Chemical Synthesis and Derivatization
The imidazolidine-2,4-dione core is a highly versatile scaffold for chemical synthesis due to its multiple reactive sites. All positions within the hydantoin ring system are chemically reactive and can be functionalized with various nucleophiles or electrophiles. thieme-connect.com This allows for the straightforward introduction of diverse substituents, leading to a wide array of derivatives. nih.gov The synthetic accessibility of the hydantoin core through well-established cyclization reactions further enhances its utility as a versatile building block. nih.gov
Positioning of 5-(2-Aminoethyl)imidazolidine-2,4-dione within Advanced Organic Chemistry Research
The compound this compound is a specific derivative of the hydantoin scaffold. Its structure features a five-membered imidazolidine (B613845) ring with two ketone groups and a 2-aminoethyl side chain at the 5th position. This particular arrangement provides three distinct reactive centers: the imide nitrogens, the carbonyl groups, and the primary amine on the side chain, which allows for various covalent modifications and ionic interactions.
Historical Context and Evolution of Imidazolidine-2,4-dione Synthesis
The study of hydantoin and its derivatives dates back over 150 years. thieme-connect.com Hydantoin itself was first isolated in 1861 by Adolf von Baeyer during his research on uric acid, which he achieved through the hydrogenation of allantoin. thieme-connect.comwikipedia.org Early synthetic methods for the hydantoin ring included the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium (B1175870) carbonate. ceon.rs Another classical method is the Urech reaction for the synthesis of hydantoins from amino acids. ceon.rs Over the years, numerous other synthetic approaches have been developed, including the Reed reaction from nitriles and methods involving carbamates and olefins. ceon.rsorganic-chemistry.org More recent advancements have focused on developing more efficient and milder synthetic protocols, such as the use of hypervalent iodine reagents and one-pot Ugi/cyclization reaction sequences. organic-chemistry.org A significant development has been the synthesis of highly substituted chiral hydantoins from dipeptides under mild conditions, which avoids the need for harsh reagents and multi-step procedures. nih.govorganic-chemistry.org
Detailed Research Findings
Structural and Molecular Properties of this compound
The structural framework of this compound is composed of a central imidazolidine-2,4-dione ring with an aminoethyl group attached at the fifth carbon. This configuration results in several key reactive sites:
Imide Nitrogens (N1 and N3): These nitrogens can participate in hydrogen bonding and protonation reactions. vulcanchem.com The N-3 imidic proton is generally more acidic than the N-1 proton due to the influence of the two adjacent carbonyl groups. thieme-connect.com
Carbonyl Groups (C2=O and C4=O): These groups are susceptible to nucleophilic attack and can coordinate with metal ions. vulcanchem.com
Primary Amine (-NH2): The primary amine on the ethyl side chain is a key site for covalent modifications and ionic interactions. vulcanchem.com
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉N₃O₂ |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | AORUAXUXLLECSX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 89.3 Ų |
This data is based on computational predictions and may vary from experimental values.
Synthetic Methodologies
While specific proprietary synthesis protocols for this compound are not fully disclosed, general synthetic strategies for similar hydantoin derivatives can be inferred from the literature. These often involve cyclocondensation reactions. For instance, one common route involves the reaction of an α-amino amide with a carbonyl precursor under acidic conditions to form the imidazolidine ring through intramolecular cyclization. vulcanchem.com Another approach is the urea-mediated ring closure where an ethylenediamine (B42938) analog is treated sequentially with a phosgene (B1210022) equivalent and ammonia. vulcanchem.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10) |
InChI Key |
WFHRFQGVUCUQGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1C(=O)NC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 2 Aminoethyl Imidazolidine 2,4 Dione and Its Analogues
Fundamental Synthetic Approaches to the Imidazolidine-2,4-dione Ring System
The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a key structural motif in numerous biologically active compounds. ceon.rs Several classical and contemporary methods have been developed for its synthesis.
One of the foundational methods for constructing the imidazolidine-2,4-dione ring involves the condensation of a suitable precursor with urea (B33335) or its sulfur analogue, thiourea (B124793). For instance, the reaction of an α-dicarbonyl compound like benzil (B1666583) with urea in the presence of a base can yield 5,5-diphenylimidazolidine-2,4-dione, a compound commonly known as phenytoin (B1677684). scialert.net This type of condensation reaction highlights the versatility of urea and thiourea as building blocks for this heterocyclic system. While not a direct route to 5-substituted hydantoins, these reactions established the fundamental chemistry of ring formation.
A variety of cyclization strategies have been developed to form the imidazolidine-2,4-dione ring. One efficient method involves the cyclization of ureido derivatives. For example, α-amino acids can be converted to their corresponding ureido derivatives, which then undergo acid-catalyzed cyclization to yield hydantoins. nih.gov This approach is particularly useful for accessing 5-substituted hydantoins with retention of stereochemistry if optically active amino acids are used.
Another approach involves the cyclization of β-aminoalanine derivatives. An efficient procedure for the preparation of 5-dialkylaminomethylhydantoins has been described, starting from β-aminoalanines which are converted to the corresponding urea derivatives followed by cyclization. nih.gov
Modern cyclization protocols have also emerged. For instance, the synthesis of highly substituted chiral hydantoins can be achieved from simple dipeptides through a dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group under mild conditions. researchgate.net Furthermore, microwave-assisted one-pot cyclization of intermediates, where an alkyne group acts as a leaving group under basic conditions, provides another efficient route to hydantoins. researchgate.net
The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5-substituted and 5,5-disubstituted hydantoins. um.edu.myresearchgate.net This multicomponent reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali metal cyanide (like potassium or sodium cyanide) and ammonium (B1175870) carbonate. um.edu.myresearchgate.net A pre-formed cyanohydrin can also be used as the starting material. um.edu.my
The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form the hydantoin ring. researchgate.net The versatility of the Bucherer-Bergs reaction allows for the synthesis of a wide array of hydantoin derivatives by simply varying the starting carbonyl compound. researchgate.net For example, the reaction of phenylacetone (B166967) with sodium cyanide and ammonium carbonate in an aqueous ethanol (B145695) solution yields 5-methyl-5-benzylhydantoin. mdpi.com
A general representation of the Bucherer-Bergs reaction is shown below:
| Starting Ketone | Product | Yield (%) | Reference |
| Phenylacetone | 5-Methyl-5-benzylhydantoin | - | mdpi.com |
Table 1: Example of a hydantoin synthesized via the Bucherer-Bergs reaction.
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is another classical method for preparing hydantoins. mdpi.com This reaction involves the treatment of an amino acid with potassium cyanate (B1221674), followed by acid-mediated cyclization of the resulting hydantoic acid intermediate. um.edu.mymdpi.com A general scheme for the Urech synthesis is as follows:
This method is particularly valuable for the synthesis of 5-monosubstituted hydantoins directly from readily available amino acids. nih.gov A study on the synthesis of hydantoins from various α-amino acids demonstrated good to excellent yields using this approach. nih.gov
Modern advancements have built upon the principles of the Urech synthesis. For instance, a novel method for synthesizing enantiopure 1,5-substituted hydantoins utilizes a hypervalent iodine cyanation reagent, which avoids the use of toxic reagents and proceeds under mild conditions. researchgate.net Another modern approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives that subsequently cyclize under basic conditions. researchgate.net
Regioselective Functionalization of the Imidazolidine-2,4-dione Scaffold
Once the imidazolidine-2,4-dione ring is formed, further functionalization can be achieved. Regioselectivity, particularly at the N1 and N3 positions, is a key consideration in these transformations.
The synthesis of N1-substituted imidazolidine-2,4-diones can be challenging due to the presence of two reactive nitrogen atoms. However, strategies have been developed to achieve regioselective substitution. One approach involves a two-step process where an imidazolidine-2,5-dione derivative is first prepared and then reacted with an appropriate electrophile. For example, methylhydantoin can be reacted with phosgene (B1210022) or trichloromethyl chloroformate to form a reactive intermediate, which is then treated with an aniline (B41778) derivative to yield an N-substituted product.
A process for preparing N-substituted 1-carbamoyl-3-(3,5-dichlorophenyl)-imidazolidine-2,4-dione derivatives involves the initial formation of a 1-chlorocarbonyl-3-(3,5-dichlorophenyl)-imidazolidine-2,4-dione, which is subsequently reacted with an amine. This highlights a strategy of activating the N1 position for subsequent nucleophilic attack.
The synthesis of N-substituted (Z)-5-arylidene imidazolidine-2,4-dione derivatives has been achieved via a one-pot multi-component reaction catalyzed by a novel acid nanocatalyst, demonstrating a green chemistry approach to N-substitution.
Methods for C5-Substituted Imidazolidine-2,4-diones
Several classical and modern methods are available for the synthesis of 5-substituted and 5,5-disubstituted hydantoins. Two of the most established routes are the Bucherer-Bergs reaction and the Urech hydantoin synthesis. researchgate.netmdpi.com
The Bucherer-Bergs reaction is a one-pot multicomponent reaction that typically involves an aldehyde or ketone, ammonium carbonate, and an alkali metal cyanide (like potassium or sodium cyanide). mdpi.comencyclopedia.pubwikipedia.org This method is highly versatile, accommodating a wide array of aliphatic and aromatic carbonyl compounds to produce 5-substituted hydantoins. mdpi.com For instance, the reaction of an aldehyde (R-CHO) with potassium cyanide and ammonium carbonate yields a 5-monosubstituted hydantoin. researchgate.net
The Urech hydantoin synthesis , first reported in 1873, utilizes α-amino acids as starting materials. researchgate.netwikipedia.org In this process, the amino acid is treated with an alkali metal cyanate (e.g., potassium cyanate) to form an intermediate N-carbamoyl amino acid (a ureido derivative), which then undergoes acid-catalyzed intramolecular cyclization to yield the 5-substituted hydantoin. researchgate.netnih.gov This method is particularly valuable as it often proceeds with retention of the stereochemistry at the C5 position, which corresponds to the α-carbon of the starting amino acid. acs.org
Other methods include the Read synthesis, which involves the reaction of amino acid derivatives with isocyanates, and the Biltz synthesis, known for producing the anticonvulsant drug Phenytoin (5,5-diphenylimidazolidine-2,4-dione) from benzil and urea. researchgate.net Modified Bucherer-Bergs reactions have also been developed, using nitriles and organometallic reagents to expand the structural diversity of accessible hydantoins. organic-chemistry.org
Table 1: Key Synthetic Methods for C5-Substituted Hydantoins
| Reaction Name | Starting Materials | Key Features |
|---|---|---|
| Bucherer-Bergs Reaction | Aldehyde/Ketone, Ammonium Carbonate, Cyanide Salt | One-pot, multicomponent reaction; versatile for various carbonyls; typically produces racemic mixtures. mdpi.comencyclopedia.pub |
| Urech Synthesis | α-Amino Acid, Potassium Cyanate, Acid | Two-step process (carbamylation then cyclization); often retains stereochemistry from the amino acid. researchgate.netwikipedia.org |
| Read Synthesis | Amino Acid Derivative, Isocyanate | Enantioconservative condensation-cyclization, but can require harsh conditions. acs.org |
| Biltz Synthesis | 1,2-Dicarbonyl (e.g., Benzil), Urea | Primarily used for 5,5-diarylhydantoins like Phenytoin. researchgate.net |
Derivatization at N3 and Other Positions
Once the hydantoin ring is formed, further functionalization can be achieved, most commonly at the N3 position. The nitrogen atoms of the hydantoin ring possess acidic protons that can be removed by a base, allowing for nucleophilic substitution reactions.
N3-alkylation or N3-arylation is a common derivatization strategy. This can be accomplished by treating the pre-formed hydantoin with a suitable base to generate an anion, which then reacts with an electrophile such as an alkyl halide or aryl halide. For example, 3-substituted 5,5-diphenylimidazolidine-2,4-diones can be prepared via nucleophilic substitution with an alkyl group at the N3 position in the presence of a base. researchgate.net Copper-acetate-promoted N-arylation with boronic acids is another effective method for synthesizing N3-aryl hydantoins. organic-chemistry.org In some syntheses, the N3-substituent is introduced early in the process by using a substituted urea or isocyanate. For example, reacting an amino acid with a substituted isocyanate (R-NCO) can directly lead to an N3-substituted hydantoin. mdpi.comnih.govresearchgate.net
Targeted Synthesis of 5-(2-Aminoethyl)imidazolidine-2,4-dione and Related Structures
The specific synthesis of this compound requires careful planning regarding the introduction of the reactive aminoethyl side chain.
Precursor Selection and Reaction Pathways for the Aminoethyl Moiety
A direct synthesis using a precursor containing a free aminoethyl group is challenging due to the nucleophilicity of the primary amine, which can interfere with the ring-forming reactions. Therefore, a protected form of the aminoethyl group is required.
A suitable precursor for the Bucherer-Bergs reaction would be 4-(benzyloxycarbonylamino)butanal or tert-butyl (4-oxobutyl)carbamate . In these molecules, the amine is protected by a Cbz or Boc group, respectively, rendering it non-nucleophilic. The aldehyde functionality can then participate in the hydantoin synthesis. After the formation of the hydantoin ring, the protecting group can be removed in a final step (e.g., by hydrogenolysis for Cbz or acid treatment for Boc) to reveal the desired primary amine of the ethylamino side chain.
Integration of the 2-Aminoethyl Chain at the C5 Position
Using the protected precursors from the previous section, the integration of the side chain can be achieved via standard hydantoin syntheses.
Via Bucherer-Bergs Reaction : Reacting a protected 4-aminobutanal (B194337) derivative with potassium cyanide and ammonium carbonate would directly install the protected 2-aminoethyl side chain at the C5 position. The resulting 5-(2-(N-protected-amino)ethyl)imidazolidine-2,4-dione can then be deprotected to yield the final product.
Via Urech Synthesis : An alternative approach starts with an amino acid that already contains the necessary carbon backbone. This strategy is detailed in the following section.
Synthetic Routes involving Amino Acids as Starting Materials
Using amino acids as chiral building blocks is a powerful strategy for synthesizing hydantoins. nih.govbeilstein-journals.org For the target molecule, a suitable starting material would be an amino acid with a five-carbon chain and an amino group at the ε-position, which would need to be appropriately protected. A more common approach involves using readily available amino acids like L-glutamic acid or L-glutamine.
A plausible route starting from L-glutamic acid would involve:
Protection of both the α-amino group and the two carboxylic acid groups.
Selective reduction of the side-chain carboxylic acid to an alcohol.
Conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate).
Displacement of the leaving group with an azide (B81097) (N₃⁻), followed by reduction to a protected amine.
Deprotection and subsequent reaction of the α-amino acid functionality via the Urech synthesis with potassium cyanate to form the hydantoin ring. researchgate.net
Final deprotection of the side-chain amine.
A more direct approach involves the reaction of α-amino acids with isocyanates or isothiocyanates. mdpi.commdpi.com For example, an amino acid methyl ester can be reacted with an isocyanate, followed by acid-catalyzed cyclization to form the hydantoin ring. mdpi.com
Table 2: Plausible Synthetic Routes from Amino Acid Precursors
| Starting Amino Acid | General Strategy | Key Steps |
|---|---|---|
| L-Glutamic Acid | Side-chain modification followed by ring formation. | Protection, selective reduction, conversion to amine, Urech synthesis, deprotection. |
| Protected Ornithine | Direct use of a suitable amino acid. | Protection of side-chain amine, Urech synthesis with KOCN, deprotection. researchgate.net |
| Dipeptides | Tf₂O-mediated dual activation and cyclization. | Synthesis using a dipeptide containing a suitable precursor amino acid. organic-chemistry.org |
Modern Innovations in Imidazolidine-2,4-dione Synthesis
Recent advancements in synthetic chemistry have led to more efficient, sustainable, and versatile methods for preparing hydantoins.
Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to significantly accelerate hydantoin synthesis, particularly the Urech reaction. nih.govbeilstein-journals.org A one-pot, two-step microwave-assisted protocol starting from L-amino acids in water has been developed, offering a rapid and environmentally friendly alternative to traditional methods. nih.govbeilstein-journals.org
Multi-Component Reactions (MCRs) : Beyond the classical Bucherer-Bergs reaction, new MCRs have been designed. An efficient two-step Ugi/cyclization sequence has been developed to provide highly substituted hydantoins. organic-chemistry.org
Novel Reagents and Catalysts : The use of hypervalent iodine reagents, such as cyanobenziodoxolone (CBX), allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization under mild conditions. acs.orgorganic-chemistry.org Furthermore, catalytic methods are emerging, including the use of chiral catalysts for enantioselective Urech hydantoin synthesis, and copper catalysts for α-amination of esters to form hydantoins. organic-chemistry.orgrsc.org Phase-transfer catalysis has also been employed for the selective C5-alkylation of pre-formed hydantoin rings. researchgate.net
Synthesis from Dipeptides : A method for synthesizing highly substituted chiral hydantoins from simple dipeptides has been developed. This one-step reaction proceeds under mild conditions through the dual activation of an amide and a Boc protecting group by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). organic-chemistry.org
These modern innovations provide powerful tools for accessing a wide diversity of hydantoin structures, including complex targets like this compound, with improved efficiency and control.
Pseudo-Multicomponent Protocols for Imidazolidin-2-ones
Pseudo-multicomponent reactions (pseudo-MCRs) are a powerful strategy for synthesizing complex molecules, streamlining reaction sequences and enhancing efficiency. mdpi.com A notable pseudo-multicomponent one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.comnih.gov This method begins with the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, which is then reduced to the corresponding diamine. mdpi.comresearchgate.net The final step is a cyclization reaction with carbonyldiimidazole (CDI) to form the imidazolidin-2-one ring. mdpi.comnih.gov
Statistical analysis, specifically a factorial experimental design, was employed to optimize the reaction conditions. mdpi.com This analysis identified temperature as the most critical factor influencing the reaction yield, with an optimal range between 40–70 °C. mdpi.com In contrast, the stoichiometry of the reactants showed no statistically significant effect on the outcome. mdpi.com This optimized pseudo-MCR approach has proven to be more efficient than traditional multistep methods, delivering yields ranging from 55% to 81%. mdpi.comnih.gov The protocol is particularly advantageous for producing sterically hindered compounds, where yields saw a dramatic increase from 16.9% in a multistep process to 55.4% in the one-pot reaction. mdpi.com
Table 1: Comparison of Yields between Multistep and Pseudo-MCR Protocols for Imidazolidin-2-one Synthesis
| Compound | Multistep Protocol Yield (%) | Pseudo-MCR Protocol Yield (%) |
|---|---|---|
| 1a | 71.2 | 81.2 |
| 1b | 60.5 | 74.3 |
| 1c | 65.4 | 78.5 |
| 1d | 16.9 | 55.4 |
| 1e | 68.7 | 79.1 |
| 1f | 62.3 | 75.6 |
| 1g | 70.1 | 80.3 |
Data sourced from a statistical analysis-based synthesis protocol. mdpi.com
One-Pot Synthetic Procedures
One-pot synthesis, which involves conducting multiple reaction steps in a single vessel, is a cornerstone of efficient organic synthesis as it minimizes waste, saves time, and simplifies practical operations. nih.gov The pseudo-MCR described above is a prime example of a one-pot procedure applied to imidazolidin-2-one synthesis. mdpi.commdpi.com
This concept extends to the creation of more complex derivatives. For instance, a 144-compound library of hydantoins and thiohydantoins spiro-fused to pyrrolidines has been synthesized using such efficient methods. nih.gov The hydantoin sublibrary was achieved with yields between 58% and 100% (average of 87%), while the thiohydantoin sublibrary saw yields of 65% to 100% (average of 89%). nih.gov These procedures demonstrate the power of one-pot synthesis to rapidly generate large numbers of structurally diverse compounds based on the imidazolidine-2,4-dione scaffold. nih.gov
Sustainable and Environmentally Friendly Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles are increasingly being applied to the synthesis of imidazolidine-2,4-dione and its analogues to reduce environmental impact. The pseudo-multicomponent protocol is highlighted as a sustainable and efficient method. mdpi.comnih.gov
Other environmentally friendly approaches have been developed that avoid harsh conditions and expensive reagents. researchgate.net These methods provide a greener alternative for producing compounds with potential pharmacological relevance. researchgate.netnih.gov Innovations include the use of mechanochemistry with poly(ethylene) glycols for the preparation of bioactive 3,5-disubstituted hydantoins and microwave-assisted, catalyst-free, three-component synthesis in solvent-free conditions. acs.org These techniques align with the goals of green chemistry by reducing solvent use, energy consumption, and the generation of hazardous byproducts.
Synthesis of Complex Imidazolidine-2,4-dione Systems
The versatility of the imidazolidine-2,4-dione core allows for its incorporation into more complex molecular architectures, including spirocyclic and fused polycyclic systems. These structures are of significant interest due to their unique three-dimensional shapes and potential biological activities.
Spirohydantoin Derivatives
Spirohydantoins are compounds where one of the ring carbons of the hydantoin is shared with another ring system. Various methods exist for their synthesis. The Bucherer-Lieb and a modified Strecker method are two established techniques for producing spirohydantoins. uctm.edu For example, N3-acetyl derivatives of spirohydantoins have been successfully synthesized using these approaches. uctm.edu
Solid-phase synthesis offers a systematic way to create libraries of these compounds. A seven-step solid-phase synthesis for spirohydantoins has been reported, which involves coupling an isocyanate with a resin-bound amino ester, followed by a base-induced cyclization cleavage to release the final product. acs.org Furthermore, thio- and dithio-analogues of spirohydantoins can be prepared. Dithiospirohydantoins are synthesized in high yields (82–96%) by refluxing the corresponding spirohydantoin with Lawesson's reagent. core.ac.uk An alternative, though lower-yielding, method uses phosphorus pentasulfide (P4S10). core.ac.uk
Table 2: Selected Synthetic Methods for Spirohydantoin Derivatives
| Method | Key Reagents/Steps | Product Type | Reference |
|---|---|---|---|
| Bucherer-Lieb Method | Amino acid, isocyanate, HCl hydrolysis | N3-substituted spirohydantoins | uctm.edu |
| Strecker Method (modified) | Ketones | β-conformers of cyclohexanespiro-5-hydantoins | uctm.edu |
| Solid-Phase Synthesis | Resin-bound amino ester, isocyanate | Spirohydantoins | acs.org |
| Thionation Reaction | Spirohydantoin, Lawesson's reagent or P4S10 | Dithioanalogues of spirohydantoins | core.ac.uk |
Fused Bicyclic and Tricyclic Imidazolidine-2,4-diones
Fused hydantoins are systems where the imidazolidine-2,4-dione ring shares an edge (two atoms) with at least one other ring. The synthesis of these complex structures often requires specialized intramolecular cyclization strategies. A series of fused bicyclic and tricyclic hydantoins have been synthesized, with some methods utilizing organoselenium-induced intramolecular cyclization to achieve the desired ring fusion. ceon.rs
Another powerful technique is the redox-neutral α-C–H functionalization of cyclic amines, which reacts with α-ketoamides to produce a variety of 1,2-fused bicyclic imidazolidin-4-ones in moderate to good yields. researchgate.net Additionally, synthetic strategies that combine multiple reaction types, such as a sequential Van Leusen three-component reaction followed by ring-closing metathesis (RCM), have been successfully used to prepare fused bicyclic imidazole (B134444) rings, demonstrating a versatile approach to creating complex heterocyclic structures. organic-chemistry.org
Chemical Reactivity and Transformation Studies of 5 2 Aminoethyl Imidazolidine 2,4 Dione
Reactivity of the Imidazolidine-2,4-dione Ring System
The imidazolidine-2,4-dione ring, a core structure in many biologically active compounds, possesses several reactive sites. These include the two imide nitrogens (N1 and N3) and the two carbonyl carbons (C2 and C4). The presence of the 5-(2-aminoethyl) substituent can influence the reactivity of this ring system.
The nitrogen atoms of the imidazolidine-2,4-dione ring can act as nucleophiles and react with electrophiles. For instance, N-alkylation and N-acylation reactions are common transformations for hydantoin (B18101) derivatives. The regioselectivity of these reactions can be influenced by the substituent at the C5 position. While specific studies on the electrophilic reactions of 5-(2-Aminoethyl)imidazolidine-2,4-dione are not extensively documented, general principles of hydantoin chemistry suggest that reactions with various electrophiles are feasible. nih.gov
In a broader context, the synthesis of substituted imidazolidine-2-ones can occur via intramolecular cyclization and electrophilic substitution of urea (B33335) derivatives. nih.gov This highlights the susceptibility of the imidazolidine (B613845) core to electrophilic attack, a principle that would apply to this compound.
The carbonyl groups at positions C2 and C4 of the imidazolidine-2,4-dione ring are susceptible to nucleophilic attack. These reactions can lead to a variety of derivatives. For example, reactions with Grignard reagents can result in the formation of carbinolamines.
Furthermore, nucleophilic substitution reactions at other positions of the imidazolidine ring are also possible, often facilitated by a suitable leaving group. The synthesis of various imidazolidine derivatives has been achieved through nucleophilic substitution reactions, showcasing the versatility of this ring system in chemical synthesis. nih.gov
The following table provides examples of nucleophilic substitution reactions on imidazolidine derivatives:
| Reactant | Reagent | Product Type | Reference |
| 1,2-ethanediamines, benzotriazole, formaldehyde | Grignard reagents, sodium cyanide, benzenethiol, triethyl phosphite | Unsymmetrical imidazolidines | nih.gov |
| α-iminoesters, silylaryl triflates | Ag(Tf2N), chiral ligand, CsF, 18-crown-6 | Functionalized imidazolidine derivatives | nih.gov |
The imidazolidine-2,4-dione ring can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or bases. For example, hydrolysis can cleave the amide bonds, leading to the formation of an amino acid derivative. The stability of the ring is influenced by the substituents present.
Studies on related imidazolidine systems have shown that ring-opening can be achieved with reagents like Grignard reagents, particularly when one of the nitrogen atoms is protected with a sulfonamide group. researchgate.net The reaction of six-membered aminal rings (hexahydropyrimidines) with isocyanates can lead to ring-opening, while five-membered imidazolidine rings may yield a mixture of products. researchgate.net
Rearrangement reactions of the imidazolidine ring are less common but can occur under specific conditions, often catalyzed by acids or bases. These rearrangements can lead to the formation of other heterocyclic structures.
Chemical Transformations of the 2-Aminoethyl Side Chain
The primary amine of the 2-aminoethyl side chain is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties.
The primary amine of the 2-aminoethyl side chain can readily undergo a variety of reactions typical of amines.
Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. This reaction can be used to introduce a variety of functional groups to the molecule. For example, acylation with various acyl chlorides has been used to synthesize a library of asymmetric di-acylthioureas from benzoyl imidazolidin-2-thione. nih.gov
Alkylation: Alkylation of the primary amino group can lead to secondary or tertiary amines. Studies on the related (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione have shown that alkylation of the primary amine with small groups like methyl can lead to a decrease in certain biological activities, which can be recovered with bulkier groups like isobutyl or phenyl. nih.gov
Condensation: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines can then be further modified, for example, through reduction to form secondary amines. Condensation reactions are a fundamental tool in the synthesis of various heterocyclic compounds. ijsrst.comnih.govresearchgate.net
The table below summarizes some of the key reactions of the aminoethyl side chain:
While less common than modifications to the terminal amine, the ethyl linker itself can potentially be modified. For instance, reactions that proceed via radical mechanisms could introduce substituents onto the ethyl chain. However, such modifications are less straightforward and not as frequently reported in the literature compared to the reactions of the terminal amino group. In a study of a related thiazolidine-2,4-dione, modification of the ethyl portion of the ethylamine (B1201723) tail, with the exception of a longer 3-propylamine derivative, resulted in reduced activity and/or selectivity against certain cancer cells. nih.gov
Knoevenagel Condensation Reactions with Imidazolidine-2,4-dione Derivatives
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to form a carbon-carbon double bond. wikipedia.org In the context of imidazolidine-2,4-dione and its derivatives, the methylene (B1212753) group at the C-5 position of the hydantoin ring can be sufficiently acidic to participate in this reaction, especially when the nitrogen atoms are substituted. This reaction is a cornerstone for creating 5-ylidenehydantoin derivatives.
The reaction typically involves the condensation of an aldehyde or ketone with the active methylene group of the hydantoin ring. wikipedia.orgresearchgate.net A variety of catalysts can be employed, often weak bases like piperidine (B6355638) or amines, to facilitate the deprotonation of the C-5 position without causing self-condensation of the carbonyl reactant. wikipedia.orgnih.gov The reaction can also be promoted by various other means, including microwave irradiation, the use of ionic liquids, or heterogeneous catalysts. ijsrst.comaston.ac.ukorganic-chemistry.org
For instance, the condensation of aromatic aldehydes with thiazolidine-2,4-dione, a related heterocyclic compound, is well-documented and often proceeds in the presence of a base like piperidine in a suitable solvent such as ethanol (B145695) under reflux. nih.govijsrst.com Similar conditions can be applied to imidazolidine-2,4-dione derivatives. The resulting products are often α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. wikipedia.org
The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This often leads to decarboxylation following the condensation. wikipedia.org
The table below summarizes typical conditions and outcomes for Knoevenagel condensation reactions involving imidazolidine-2,4-dione analogues.
| Reactants | Catalyst/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde, Thiazolidine-2,4-dione | Piperidine/Ethanol | Reflux | 5-Arylidene-thiazolidine-2,4-dione | nih.gov |
| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine/Ethanol | - | Enone (Charge transfer complex) | wikipedia.org |
| Aromatic Aldehydes, Thiazolidine-2,4-dione | Tannic Acid/Ethanol | Reflux | 5-Arylidene-2,4-thiazolidinediones | ijsrst.com |
| Aryl Aldehydes, 2,4-Thiazolidinedione | Baker's Yeast/Ethanol | Room Temperature | 5-Arylidiene-2,4-thiazolidinediones | researchgate.net |
Derivatization Strategies for Structural Diversification
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction utilizes an aldehyde (commonly formaldehyde) and a primary or secondary amine to generate a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgyoutube.com
In the case of this compound, both the hydantoin ring and the primary amine of the side chain can potentially participate in Mannich-type reactions. The N-H protons of the imidazolidine-2,4-dione ring are acidic and can be substituted. Specifically, the proton at the N-3 position is generally more acidic and thus more readily substituted than the one at N-1 under basic conditions. jst.go.jp This allows for the introduction of an aminomethyl group onto the hydantoin ring.
The general mechanism begins with the formation of an iminium ion from the reaction of the aldehyde and the secondary amine. wikipedia.orgyoutube.com The enol form of the carbonyl compound then attacks the iminium ion to form the Mannich base. wikipedia.org Research has shown the synthesis of Mannich bases from 5-arylimidazolidine-2,4-dione derivatives, indicating the feasibility of this reaction on the hydantoin scaffold. nih.gov These reactions can lead to a diverse array of compounds with potential biological activities. nih.govnih.gov
Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). A common and effective reagent for this transformation is Lawesson's reagent. nih.govorganic-chemistry.org This reaction can be applied to the imidazolidine-2,4-dione scaffold to produce various thiohydantoin derivatives. jchemrev.com Thiohydantoins are sulfur analogs of hydantoins where one or both carbonyl groups are replaced by thiocarbonyls. jchemrev.commdpi.com
The reactivity of the two carbonyl groups in the imidazolidine-2,4-dione ring towards thionation can differ. The reaction with Lawesson's reagent can lead to the formation of 2-thiohydantoins, 4-thiohydantoins, or 2,4-dithiohydantoins, depending on the reaction conditions and the substrate. jchemrev.comrsc.orgrsc.org The mechanism of thionation with Lawesson's reagent involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl and a stable P=O bond. nih.govmdpi.com
The synthesis of 2-thiohydantoins is particularly well-studied due to their wide range of applications. jchemrev.com Besides Lawesson's reagent, other methods for preparing thiohydantoins include the reaction of α-amino acids with thiocyanates or isothiocyanates. jchemrev.comnih.gov
The table below provides an overview of thionation reactions.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Ketones, Esters, Amides | Lawesson's Reagent | Thioketones, Thioesters, Thioamides | organic-chemistry.org |
| Ketones | - | 5:5-disubstituted 2:4-dithiohydantoins | rsc.orgrsc.org |
| Imides | Lawesson's Reagent | Mono- and dithioimides | mdpi.com |
The nitrogen atoms within the imidazolidine-2,4-dione ring are nucleophilic and can undergo alkylation and acylation reactions. The regioselectivity of these reactions is a key aspect. The N3-proton is more acidic than the N1-proton, making N3 more susceptible to alkylation under basic conditions. jst.go.jpnih.gov
Conventional alkylation using alkyl halides in the presence of a weak base like potassium carbonate typically results in N3-alkylation. jst.go.jp The use of stronger bases, such as sodium hydride, can lead to a mixture of N3-monoalkylated and N1,N3-dialkylated products. jst.go.jpresearchgate.net However, specific conditions have been developed for the selective N1-alkylation of hydantoins, for example, using potassium bases like potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF). jst.go.jpnih.gov Phase-transfer catalysis has also been employed for the C5-selective alkylation of hydantoins. nih.gov
Acylation of the hydantoin ring can also be achieved. For example, imidazolidine-2-thione, a related compound, reacts with acyl chlorides in the presence of N,N-dimethylacetamide to yield mono- or di-acylated derivatives. nih.gov The outcome of the reaction can be influenced by the steric and electronic properties of the acylating agent. nih.gov
| Reaction Type | Reagents | Typical Product | Key Observations | Reference |
|---|---|---|---|---|
| N3-Alkylation | Alkyl halide, K₂CO₃ | N3-substituted hydantoin | N3 is more acidic and reactive. | jst.go.jp |
| N1-Alkylation | Alkyl halide, tBuOK or KHMDS in THF | N1-substituted hydantoin | Specific potassium bases afford N1 selectivity. | jst.go.jpnih.gov |
| Acylation | Acyl chloride, DMA | Mono- or di-acylated derivatives | Product outcome depends on acyl chloride's properties. | nih.gov |
Comparative Reactivity Studies of Substituted Imidazolidine-2,4-diones
The reactivity of the imidazolidine-2,4-dione ring is significantly influenced by the nature and position of its substituents. Both electronic and steric effects play crucial roles in determining the outcome of chemical transformations.
Substituents on the hydantoin ring can alter the acidity of the N-H protons and the nucleophilicity of the nitrogen atoms. For example, electron-withdrawing groups can increase the acidity of the N-H protons, making deprotonation easier. Conversely, electron-donating groups can increase the nucleophilicity of the nitrogen atoms. The steric bulk of substituents can hinder the approach of reagents to the reactive centers, thereby affecting reaction rates and regioselectivity.
In the context of N-alkylation, the inherent difference in acidity between N1-H and N3-H leads to preferential N3-alkylation under standard basic conditions. jst.go.jp Achieving selective N1-alkylation requires carefully chosen reagents and conditions to overcome this intrinsic reactivity difference. jst.go.jpnih.gov
Similarly, in Knoevenagel condensation reactions, the nature of the substituent at the C-5 position influences the acidity of the methylene protons. Electron-withdrawing groups at C-5 would be expected to enhance the acidity, facilitating the condensation reaction.
The synthesis of highly substituted chiral hydantoins from dipeptides highlights the influence of substituents on the cyclization process. organic-chemistry.org The reaction conditions can be tailored to accommodate various protecting groups and stereochemistries, leading to the formation of single diastereomers without racemization. organic-chemistry.org This demonstrates that the reactivity of the precursors can be finely controlled to achieve desired outcomes in the synthesis of complex hydantoin derivatives.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy offers detailed insights into the number, environment, and connectivity of hydrogen atoms in 5-(2-Aminoethyl)imidazolidine-2,4-dione. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (Imidazolidine Ring) | ~4.1-4.3 | Triplet (t) | |
| -CH₂- (Ethyl Side Chain) | ~1.8-2.0 | Multiplet (m) | |
| -CH₂-NH₂ (Ethyl Side Chain) | ~2.9-3.1 | Multiplet (m) | |
| -NH (Imidazolidine Ring) | ~7.8-8.0 | Singlet (s) | |
| -NH (Imidazolidine Ring) | ~10.4-10.6 | Singlet (s) | |
| -NH₂ (Amino Group) | Variable | Broad Singlet (br s) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and chemical environment of the carbon atoms. The carbonyl carbons (C=O) of the imidazolidine-2,4-dione ring are characteristically found at the downfield end of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms. The aliphatic carbons of the ethyl side chain and the C-5 of the imidazolidine (B613845) ring appear at higher field positions.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O, Imidazolidine Ring) | ~157-159 |
| C-4 (C=O, Imidazolidine Ring) | ~172-174 |
| C-5 (Imidazolidine Ring) | ~55-57 |
| -CH₂- (Ethyl Side Chain) | ~35-37 |
| -CH₂-NH₂ (Ethyl Side Chain) | ~39-41 |
Note: The exact chemical shifts can vary depending on the solvent used and the specific experimental conditions.
For unambiguous assignment of proton and carbon signals, especially in more complex derivatives or when dealing with overlapping signals, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable.
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the ethyl side chain and their relationship to the C-5 proton of the imidazolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desorbed into the gas phase.
For this compound (molecular formula C₅H₉N₃O₂), the expected molecular weight is approximately 159.15 g/mol . In positive ion mode ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 160.16. Depending on the conditions, adducts with other cations present in the solvent, such as sodium [M+Na]⁺, might also be detected. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While GC-MS is a powerful tool, the direct analysis of this compound can be challenging due to its polarity and low volatility, which are properties of the imidazolidine-2,4-dione ring structure.
To make the compound more amenable to GC analysis, a derivatization step is often necessary. This involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization strategies for compounds containing amine and amide functional groups include silylation (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylation. Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer. The resulting mass spectrum will show the molecular ion of the derivatized compound and a characteristic fragmentation pattern that can be used for identification and structural confirmation.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used in mass spectrometry to analyze non-volatile compounds. wikipedia.org In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as ions with minimal fragmentation.
For this compound, FAB-MS is primarily utilized to determine its molecular weight. As a soft ionization method, it typically produces a prominent protonated molecular ion peak, denoted as [M+H]⁺. wikipedia.org Given the molecular formula C₅H₉N₃O₂, the nominal molecular weight is 159 g/mol . The FAB-MS spectrum would be expected to show a significant peak at a mass-to-charge ratio (m/z) of 160, corresponding to the intact molecule with an added proton. This technique confirms the molecular mass of the compound, which is a crucial first step in its structural elucidation. rsc.orgnih.gov
| Ion Species | Expected m/z (Nominal Mass) | Description |
| [M+H]⁺ | 160 | Protonated Molecular Ion |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
For this compound, HRMS would be used to confirm its molecular formula, C₅H₉N₃O₂. The calculated monoisotopic mass for this formula is 159.06947 Da. An HRMS experiment, typically using an electrospray ionization (ESI) source, would measure the exact mass of the protonated molecule [M+H]⁺. mdpi.com The detection of an ion with an m/z value extremely close to the calculated value for [C₅H₁₀N₃O₂]⁺ (160.07729 Da) provides unambiguous confirmation of the compound's elemental formula. Predicted m/z values for other common adducts can also be calculated. uni.lu
| Adduct / Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₅H₁₀N₃O₂]⁺ | 160.07729 |
| [M+Na]⁺ | [C₅H₉N₃O₂Na]⁺ | 182.05924 |
| [M+K]⁺ | [C₅H₉N₃O₂K]⁺ | 198.03318 |
| [M-H]⁻ | [C₅H₈N₃O₂]⁻ | 158.06219 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra, offering higher speed and sensitivity. The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups within its structure. mdpi.com Key expected absorptions include those for the N-H bonds of the amine and amide groups, the C-H bonds of the ethyl chain, the C=O bonds of the dione (B5365651), and C-N bonds within the ring and side chain. mdpi.comnih.gov
Interpretation of Characteristic Absorptions
The analysis of an FTIR spectrum involves assigning specific absorption bands to the corresponding molecular vibrations. For this compound, the key characteristic absorptions are interpreted as follows:
N-H Stretching: Bands in the region of 3500-3200 cm⁻¹ are characteristic of N-H stretching vibrations. The primary amine (-NH₂) in the side chain and the secondary amine (N-H) groups within the imidazolidine ring would contribute to broad absorptions in this area.
C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
C=O Stretching: The most intense and characteristic bands in the spectrum are expected in the 1800-1650 cm⁻¹ region, arising from the stretching vibrations of the two carbonyl (C=O) groups in the imidazolidine-2,4-dione ring. mdpi.comnih.gov The precise position can be influenced by hydrogen bonding.
N-H Bending: The bending vibration of the N-H bond of the primary amine typically appears in the 1650-1580 cm⁻¹ range.
C-N Stretching: Vibrations corresponding to the stretching of C-N bonds are generally found in the 1400-1000 cm⁻¹ region. mdpi.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine/Amide N-H | Stretching | 3500 - 3200 |
| Alkyl C-H | Stretching | 2960 - 2850 |
| Carbonyl C=O | Stretching | 1800 - 1650 |
| Amine N-H | Bending | 1650 - 1580 |
| C-N | Stretching | 1400 - 1000 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms in the crystal lattice.
For this compound, a successful single-crystal X-ray analysis would provide a wealth of structural information:
Absolute Conformation: It would reveal the exact conformation of the molecule in the solid state, including the puckering or planarity of the five-membered imidazolidine ring and the rotational orientation (torsion angles) of the 2-aminoethyl side chain. Studies on similar hydantoin (B18101) derivatives have shown the imidazolidine ring can adopt a nearly planar conformation. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C) and bond angles would be obtained, confirming the connectivity and geometry of the molecule.
Stereochemistry: As the C5 carbon is a stereocenter, crystallography can determine the absolute stereochemistry (R or S configuration) if a chiral starting material is used or if spontaneous resolution occurs.
Intermolecular Interactions: The analysis would elucidate the network of intermolecular hydrogen bonds formed in the crystal lattice. The N-H groups of the ring and the primary amine, along with the C=O oxygen atoms, can act as hydrogen bond donors and acceptors, respectively, dictating the crystal packing. nih.gov
| Parameter Determined | Significance |
| Atomic Coordinates (x, y, z) | Defines the 3D structure and conformation. |
| Bond Lengths | Confirms covalent bonding and bond order (e.g., C=O vs. C-O). |
| Bond Angles | Defines the local geometry around each atom. |
| Torsion Angles | Describes the conformation of the side chain and ring puckering. |
| Hydrogen Bond Geometry | Reveals the intermolecular forces governing the solid-state structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is used to identify chromophores—the parts of a molecule that absorb light.
In this compound, the primary chromophores are the two carbonyl (C=O) groups within the dione ring system. These groups can undergo two main types of electronic transitions:
n → π* (n-to-pi-star) transition: This involves the excitation of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands, typically appearing at longer wavelengths (λmax > 250 nm).
π → π* (pi-to-pi-star) transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are symmetry-allowed, leading to strong absorption bands at shorter wavelengths (λmax < 220 nm).
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) would be expected to show these characteristic absorptions, confirming the presence of the carbonyl chromophores.
| Electronic Transition | Chromophore | Expected Wavelength (λmax) | Relative Intensity |
| n → π | C=O | > 250 nm | Weak |
| π → π | C=O | < 220 nm | Strong |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a substance. This analytical method is crucial for determining the empirical formula of a newly synthesized compound, which represents the simplest whole-number ratio of atoms present. The empirical formula, in conjunction with the molecular weight obtained from mass spectrometry, allows for the definitive determination of the molecular formula.
For imidazolidine-2,4-dione derivatives, elemental analysis is routinely performed to confirm their successful synthesis and purity. The technique typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. The percentage of oxygen (O) is often determined by difference.
The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the assigned chemical structure. For instance, in the synthesis and characterization of various 5,5-disubstituted imidazolidine-2,4-diones, researchers present elemental analysis data as a key component of the compound's characterization. ceon.rsresearchgate.net
In the case of This compound , the theoretical elemental composition can be calculated from its molecular formula, C₅H₉N₃O₂. These theoretical values serve as a benchmark for experimental results.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % (Calculated) |
| Carbon (C) | 40.26% |
| Hydrogen (H) | 6.08% |
| Nitrogen (N) | 28.17% |
| Oxygen (O) | 25.48% |
Note: The "Calculated" values are derived from the molecular formula C₅H₉N₃O₂. Experimental "Found" values would be obtained from actual laboratory analysis.
The congruence between the expected and obtained percentages in an experimental setting would validate the empirical formula of C₅H₉N₃O₂, thereby confirming the elemental integrity of the This compound molecule. Discrepancies between the calculated and found values might indicate the presence of impurities or an incorrect structural assignment.
Computational and Theoretical Investigations of 5 2 Aminoethyl Imidazolidine 2,4 Dione
Quantum Chemical Studies on Molecular Structure and Electronic Properties
A standard approach in computational chemistry involves a suite of analyses to characterize a molecule. The following subsections outline the types of investigations that would be necessary to build a complete computational profile of 5-(2-Aminoethyl)imidazolidine-2,4-dione, though specific findings for this compound are currently absent from the scientific literature.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
DFT calculations are a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its potential energy surface. This analysis would reveal bond lengths, bond angles, and dihedral angles, providing a precise structural model. For imidazolidine-2,4-dione derivatives, DFT studies have been used to explore keto-enol tautomerism and determine the most stable tautomeric forms. However, no such specific energy landscape data has been published for this compound.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distributions
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. For related compounds, this analysis has been used to explain charge transfer within the molecule. Without specific calculations for this compound, its electronic behavior and reactivity patterns remain theoretical.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. For other organic molecules, MEP analysis has successfully predicted sites for electrophilic and nucleophilic attack. The specific charge topography of this compound has not been mapped.
Fukui Function Analysis for Reactive Site Prediction
The Fukui function is a more sophisticated tool for identifying reactive sites within a molecule by quantifying the change in electron density at a given point when an electron is added or removed. This allows for a more precise prediction of where electrophilic, nucleophilic, and radical attacks will occur. While the utility of the Fukui function is well-established in computational biochemistry, its application to this compound has not been reported.
Electron Localization Function (ELF) to Elucidate Bonding Characteristics and Reactivity
The Electron Localization Function (ELF) provides a method for visualizing electron pair localization in a molecule, offering insights into the nature of chemical bonds (covalent, ionic, etc.) and the distribution of lone pairs. This helps in understanding the bonding landscape and its influence on reactivity. General principles of ELF are known, but a specific ELF analysis for this compound is not available.
Theoretical Spectroscopic Data Prediction (e.g., NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. These theoretical spectra are often used to aid in the interpretation of experimental data. While experimental spectra for related compounds are available, theoretically predicted spectra for this compound have not been published.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic properties of a molecule. These studies can predict how a molecule might behave in different environments and interact with biological targets.
Conformational Analysis and Tautomeric Stability Investigations
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. This is particularly important for the flexible aminoethyl side chain, as its orientation can significantly influence how the molecule interacts with other molecules.
Furthermore, the imidazolidine-2,4-dione ring can exist in different tautomeric forms, primarily the diketo and keto-enol forms. Theoretical calculations, such as Density Functional Theory (DFT), are commonly used to determine the relative stability of these tautomers in various environments (e.g., in the gas phase or in different solvents). jocpr.comscirp.orgresearchgate.net The predominance of a specific tautomer can have profound effects on the molecule's reactivity and its ability to form hydrogen bonds. While general principles of tautomerism in dione (B5365651) systems are understood, specific studies calculating the tautomeric equilibrium for this compound are not present in the reviewed literature. researchgate.netnih.gov
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement of a molecule over time. An MD simulation of this compound would reveal its flexibility, how it interacts with solvent molecules (like water), and its internal motions. This information is crucial for understanding how the molecule might approach and bind to a biological target. While MD simulations are widely used for drug discovery and materials science, specific simulations for this compound have not been reported in the available literature. nih.gov
Ligand-Protein Interaction Modeling for Mechanistic Understanding
To understand the potential biological role of this compound, it is vital to model its interactions with proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a protein target. nih.gov This can help identify potential binding sites and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies are foundational for understanding the mechanism of action of a drug candidate. Despite the power of this technique, there are no specific published ligand-protein interaction models for this compound in the scientific literature.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical methods to build models that correlate structural features with activity. mdpi.com
For this compound, computational SAR studies would involve creating a dataset of related molecules with known activities and then using this data to build a predictive model. This model could then be used to design new, more potent analogs by suggesting modifications to the structure that are likely to enhance activity. Such studies are instrumental in the lead optimization phase of drug discovery. However, specific computational SAR studies focused on this compound and its derivatives are not available in the current body of scientific literature. nih.gov
Research Applications and Non Clinical Explorations of Imidazolidine 2,4 Dione Derivatives
Applications in Organic Synthesis as Key Intermediates and Precursors
The hydantoin (B18101) ring is a robust and adaptable structure, making it a valuable intermediate in organic synthesis. mdpi.com Its derivatives serve as foundational components for constructing a wide array of more complex chemical entities. mdpi.com
Imidazolidine-2,4-dione derivatives are integral starting materials or intermediates in the synthesis of diverse heterocyclic compounds and other complex organic structures. mdpi.comceon.rsresearchgate.net The reactivity of the hydantoin ring allows for various substitutions and modifications, making it a versatile scaffold. researchgate.net For instance, different alkyl, alkenyl, or aryl groups can be introduced at the C-5 position, leading to a wide range of 5,5-disubstituted hydantoins. ceon.rsresearchgate.net These synthetic routes, such as the Bucherer-Bergs reaction from aldehydes and ketones or the Urech reaction from amino acids, provide access to a multitude of hydantoin derivatives. ceon.rs These derivatives are not only targets of synthesis themselves but also serve as stepping stones for creating fused bicyclic and tricyclic heterocyclic systems. ceon.rsresearchgate.net
A variety of substituted imidazolidine-2,4-dione derivatives have been synthesized for research purposes, demonstrating the scaffold's versatility.
| Compound Name | Substituents | Reference |
| 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione | But-3-enyl and Ethyl at C-5 | ceon.rsresearchgate.net |
| 5-Ethyl-5-(3-methyl-but-3-enyl)-imidazolidine-2,4-dione | Ethyl and 3-methyl-but-3-enyl at C-5 | ceon.rs |
| 5-Methyl-5-(pent-3-enyl)-imidazolidine-2,4-dione | Methyl and pent-3-enyl at C-5 | ceon.rs |
| 5-Phenethyl-5-propylimidazolidine-2,4-dione | Phenethyl and Propyl at C-5 | ceon.rs |
| 3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | Phenyl at N-3, 4-methylphenyl at C-5 | mdpi.comnih.gov |
| 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | Phenyl at N-3, 4-ethylphenyl at C-5 | nih.gov |
| 3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | Phenyl at N-3, 4-isopropylphenyl at C-5 | nih.gov |
This table presents a selection of synthesized derivatives for illustrative purposes and is not exhaustive.
The structural relationship between hydantoins and amino acids allows for their use as precursors in the synthesis of non-canonical amino acids (ncAAs). researchgate.netnih.gov The classic Urech hydantoin synthesis itself is a method of producing amino acids from a starting aldehyde or ketone. ceon.rs By modifying this process or using substituted hydantoins, chemists can access a vast range of structurally diverse amino acid analogues that are not found in nature. nih.gov
One advanced method involves the synthesis of highly substituted chiral hydantoins from simple dipeptides. organic-chemistry.org This approach, utilizing dual activation of the peptide structure, provides a direct route to complex hydantoins which can be seen as precursors or protected forms of non-natural amino acids. organic-chemistry.org The ability to create these custom amino acid building blocks is crucial for peptide chemistry and the development of novel peptide-based tools and therapeutics. nih.gov
The biological activity of certain imidazolidine-2,4-dione derivatives extends to interactions with plants, leading to their investigation in the field of agrochemicals. Research has identified that some compounds containing this heterocyclic moiety exhibit properties as plant growth inhibitors. researchgate.net This suggests a potential application in developing new herbicides or plant growth regulators. The synthesis of various derivatives allows for the tuning of these properties to target specific plant species or achieve desired regulatory effects. researchgate.net
Role in Material Science and Polymer Chemistry as Components or Stabilizing Agents
The application of imidazolidine-2,4-dione and its derivatives is being explored in the interdisciplinary field of material science. chemscene.com These compounds are considered as potential building blocks or additives in the creation of advanced materials. Their utility is being investigated in several areas, including polymer materials, where they could be incorporated into polymer chains or act as stabilizing agents. chemscene.com Furthermore, their properties make them candidates for use in the development of electronic materials, such as organic semiconductors, and materials for energy applications like solar cells and batteries. chemscene.com
Investigation as Corrosion Inhibitors for Metallic Surfaces
A significant area of non-clinical research for imidazolidine-2,4-dione derivatives is their application as corrosion inhibitors for metals, particularly for steel in acidic environments. bohrium.comgoogle.comtandfonline.com These compounds can form a protective film on the metallic surface, adsorbing onto it and thereby blocking the active sites where corrosion reactions occur. bohrium.comresearchgate.net This action significantly reduces the rate of corrosion.
Studies have shown that these molecules function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comresearchgate.net The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the derivative used. bohrium.comresearchgate.net For example, the introduction of different substituent groups on the imidazolidine (B613845) ring can enhance the inhibition efficiency. bohrium.com
| Inhibitor | Metal | Medium | Max Inhibition Efficiency (%) | Concentration | Reference |
| Thiazolidine-2,4-dione (TZD) | Mild Steel | 5% HCl | 98.0% | 5 x 10⁻⁴ M | bohrium.com |
| 2-aminothiazolidin-4-one (AT) | Mild Steel | 5% HCl | 99.7% | 5 x 10⁻⁴ M | bohrium.com |
| 2-(nitromethylene) imidazolidine (IMD) | SAE 1020 Steel | 0.1 M HCl | High (specific % not stated) | Not Stated | tandfonline.com |
| (Z)-3-allyl-5-(4-bromobenzylidene) thiazolidine-2,4-dione (TZD1) | Carbon Steel | 1 M HCl | 93.7% | 10⁻³ M | researchgate.net |
This table includes data for related thiazolidine-2,4-dione derivatives to illustrate the effectiveness of similar heterocyclic structures as corrosion inhibitors.
Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations support experimental findings, suggesting that the inhibition occurs through the interaction of the heteroatoms (nitrogen, oxygen) in the imidazolidine ring with the vacant d-orbitals of the iron atoms on the steel surface. tandfonline.comresearchgate.net
Exploration as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Chiral, non-racemic derivatives of imidazolidin-2-one and imidazolidine-2,4-dione are highly valued as chiral auxiliaries and ligands in asymmetric synthesis. mdpi.comresearchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer, after which it is removed. The rigid, well-defined structure of the imidazolidine ring makes it an excellent scaffold for this purpose. researchgate.net
These compounds have been successfully used in asymmetric alkylations, aldol (B89426) reactions, and Michael additions, achieving high levels of stereocontrol. researchgate.netnih.gov When used as ligands, they coordinate with a metal ion (e.g., copper) to form a chiral catalyst. nih.gov The resulting metal complex can then catalyze reactions, such as the Henry reaction (nitroaldol reaction), with high enantioselectivity. nih.gov The stereochemical outcome of the reaction can often be controlled by the specific configuration (e.g., cis or trans) of the ligand used. nih.gov
| Ligand Configuration | Reaction | Enantiomeric Excess (ee) | Major Enantiomer | Reference |
| cis-imidazolidin-4-one derivative | Asymmetric Henry Reaction | up to 97% | S | nih.gov |
| trans-imidazolidin-4-one derivative | Asymmetric Henry Reaction | up to 96% | R | nih.gov |
| 'proline-type' ligand | Asymmetric Aldol Reaction | up to 91% | Not Specified | nih.gov |
This table highlights the high degree of stereocontrol achievable using chiral imidazolidine-based catalysts.
The stability of the imidazolidinone ring to nucleophilic ring-opening reactions, compared to other auxiliaries like oxazolidinones, makes them particularly robust and versatile for a broader range of synthetic transformations. mdpi.comresearchgate.net
Studies of Enzyme Inhibition and Modulation
The imidazolidine-2,4-dione framework has been a focal point in the design of inhibitors for several key enzymes implicated in various disease processes. These non-clinical research efforts are crucial in understanding the fundamental biochemical pathways and for the initial stages of drug discovery.
Protein tyrosine phosphatase 1B (PTP1B) has been identified as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a significant target for research into treatments for type 2 diabetes and obesity. researchgate.net The development of selective PTP1B inhibitors is a key area of investigation. In this context, a series of compounds based on the imidazolidine-2,4-dione scaffold have been synthesized and studied. researchgate.netnih.gov These studies aim to achieve selectivity for PTP1B over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TC-PTP), which is a significant challenge. researchgate.net
Researchers have employed strategies like 'core hopping' to discover novel imidazolidine-2,4-dione-based PTP1B inhibitors. researchgate.netnih.gov Computational methods, including molecular dynamics simulations and binding free energy calculations, have been utilized to understand the potential binding modes of these inhibitors within the active site of PTP1B. researchgate.net For instance, some studies have explored 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives to understand the structural requirements for PTP1B inhibition. nih.gov These research efforts have led to the identification of potent and selective PTP1B inhibitors in preclinical studies. researchgate.netnih.gov
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. semanticscholar.org The two isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce gastrointestinal side effects. semanticscholar.org
The imidazolidine-2,4-dione scaffold has been utilized to design and synthesize selective COX-2 inhibitors. semanticscholar.orgnih.gov A series of 5,5-diarylhydantoin derivatives featuring a methylsulfonyl COX-2 pharmacophore have been investigated. semanticscholar.org In vitro inhibition studies have shown that the nature of the substituent on the N-3 position of the hydantoin ring is important for COX-2 inhibitory activity and selectivity. semanticscholar.org For example, 5-[4-(methylsulfonyl)phenyl]-5-phenyl-hydantoin was identified as a highly potent and selective COX-2 inhibitor in laboratory studies. semanticscholar.org Molecular docking studies have been employed to understand how these derivatives bind to the active site of the COX-2 enzyme. nih.gov
Table 1: Research Findings on Imidazolidine-2,4-dione Derivatives as COX-2 Inhibitors
| Compound Type | Key Findings | Reference |
|---|---|---|
| 5,5-Diphenylimidazolidine-2,4-dione derivatives with anilide fragments | Showed significant anti-inflammatory and analgesic activities in vivo. Certain derivatives exhibited high COX-2 inhibitory activity and selectivity. | nih.gov |
| 5,5-Diarylhydantoin derivatives with a methylsulfonyl group | Demonstrated potent and selective COX-2 inhibition in vitro. The N-3 substituent on the hydantoin ring was found to be crucial for activity and selectivity. | semanticscholar.org |
| 5-Thioxoimidazolidine-2-one derivatives | Exhibited significant anti-inflammatory activity in animal models and potent in vitro COX-1 and COX-2 inhibition. | nih.gov |
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, nephropathy, and retinopathy. nih.gov The inhibition of aldose reductase is a therapeutic strategy being explored to manage these complications.
The imidazolidine-2,4-dione scaffold has been investigated for its potential to yield aldose reductase inhibitors. researchgate.net Research in this area includes the synthesis of spirohydantoin derivatives, such as 2-substituted-6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones, and the evaluation of their aldose reductase inhibitory activity. medchemexpress.com Although not imidazolidine-2,4-dione derivatives themselves, related thiazolidine-2,4-dione (TZD) structures have also been extensively studied as aldose reductase inhibitors, providing valuable insights for the design of new compounds. nih.govnih.gov These studies often involve the synthesis of hybrid molecules incorporating other bioactive scaffolds, like benzothiazole, to enhance inhibitory potency. nih.gov
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the breakdown of endogenous bioactive fatty acid amides, such as anandamide. nih.govnih.gov Inhibition of FAAH can potentiate the effects of these endogenous signaling molecules, making it a target for research into pain, inflammation, and anxiety.
A range of 5,5'-diphenylimidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives have been evaluated as FAAH inhibitors. nih.gov These investigations have shown that appropriate substitutions on the imidazolidine-2,4-dione template can lead to potent FAAH inhibitors that are devoid of affinity for cannabinoid receptors. nih.gov For example, 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione has been identified as having significant FAAH inhibitory activity in preclinical studies. nih.gov
Research into Antimicrobial Properties
The emergence of drug-resistant pathogenic microorganisms presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.gov The imidazolidine-2,4-dione scaffold has been a subject of interest in the search for novel compounds with antimicrobial activity.
A variety of imidazolidine-2,4-dione derivatives have been synthesized and screened for their in vitro antibacterial activity against a panel of bacterial strains. ceon.rsresearchgate.net These studies have encompassed 5,5-disubstituted hydantoins, spirohydantoins, and fused bicyclic and tricyclic hydantoins. ceon.rs The antibacterial activity is typically assessed by determining the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC). ceon.rsresearchgate.net
Research has indicated that the antibacterial efficacy of these derivatives is influenced by their specific chemical structure and the type of bacteria being tested. ceon.rs For instance, some studies have reported that fused bicyclic hydantoin derivatives exhibit notable inhibitory activity. ceon.rsresearchgate.net While many of the tested compounds have shown moderate antibacterial effects, this line of research continues to be an active area of investigation for identifying new antibacterial leads. ceon.rsresearchgate.net It is important to note that while some imidazolidine derivatives have shown promise, others, particularly those related to thiazolidine-2,4-diones, have demonstrated limited to no activity against certain Gram-negative bacteria in some studies. nih.gov
Table 2: Investigated Antibacterial Activity of Imidazolidine-2,4-dione Derivatives
| Derivative Class | Bacterial Strains Tested (Examples) | General Findings | Reference |
|---|---|---|---|
| 5,5-Disubstituted hydantoins, spirohydantoins, fused bicyclic and tricyclic hydantoins | Various Gram-positive and Gram-negative bacteria | Moderate antibacterial activity observed, with fused bicyclic derivatives showing higher inhibitory potential. | ceon.rsresearchgate.net |
| Thiazolidine-2,4-dione-based hybrids | Gram-positive and Gram-negative bacteria | Some compounds showed good activity against Gram-positive strains, but no inhibitory effect on the tested Gram-negative bacteria. | nih.gov |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive and Gram-negative bacteria, and yeast | Demonstrated antimicrobial activity, particularly against Gram-positive bacteria. | nih.gov |
Antifungal Activity Studies
In other studies, specific derivatives have demonstrated more significant antifungal action. For example, certain 5-imino-4-thioxoimidazolidin-2-one derivatives showed notable activity against Candida albicans. nih.gov Similarly, the dione (B5365651) derivative 3 and the imidazolidine derivative 9a , which incorporates a chromene moiety, exhibited high activity against tested organisms, comparable to the reference drug fluconazole. nih.gov Another investigation into new series of imidazolidin-2,4-dione derivatives reported that the synthesized compounds were tested in vitro for their action against various strains of fungal organisms. nih.gov The search for novel antifungal agents has also led to the discovery of imidazole (B134444) derivatives containing a 2,4-dienone motif, with compounds 31 and 42 showing potent, broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant strains. frontiersin.org
| Derivative Type | Fungal Strain(s) | Key Findings | Citation |
|---|---|---|---|
| Fused Bicyclic Hydantoins | Various yeasts | Exhibited the highest inhibitory activity among the 22 derivatives tested, though overall activity was moderate. | nih.gov |
| 5-Imino-4-thioxo-2-imidazolidinone derivatives | Candida albicans | Showed significant antifungal activity. | nih.gov |
| Dione derivative 3 and Imidazolidine derivative 9a | Various fungi | Demonstrated high activity, comparable to fluconazole. | nih.gov |
| Imidazole derivatives with 2,4-dienone motif (Compounds 31 & 42) | Candida spp. (including fluconazole-resistant C. albicans 64110) | Exhibited potent antifungal activities with MIC values of 8 µg/mL against the resistant strain. | frontiersin.org |
Antibiofilm Agent Research
The formation of biofilms by pathogenic bacteria is a significant challenge in treating infections, as it confers increased resistance to antibiotics. Research into imidazolidine-2,4-dione derivatives has explored their potential as antibiofilm agents by targeting bacterial virulence factors. A study focused on Pseudomonas aeruginosa, a bacterium notorious for its biofilm formation and virulence, evaluated a set of novel imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives. citeab.comnih.gov
The investigation revealed that these compounds could inhibit the expression of key virulence factors regulated by quorum sensing, a cell-to-cell communication system crucial for biofilm development. citeab.comnih.gov Specifically, imidazolidine-2,4-dione derivatives 4c , 4j , and 12a demonstrated complete inhibition of protease and almost complete inhibition of hemolysin production at sub-inhibitory concentrations. citeab.comnih.gov This inhibition of virulence factors suggests that these compounds could disrupt the pathogenic mechanisms of P. aeruginosa and interfere with its ability to establish robust biofilms, offering a potential strategy to counteract bacterial pathogenicity. citeab.com
| Compound | Target Organism | Effect | Citation |
|---|---|---|---|
| Imidazolidine-2,4-dione 4c | Pseudomonas aeruginosa | Complete inhibition of protease; almost complete inhibition of hemolysin. | citeab.comnih.gov |
| Imidazolidine-2,4-dione 4j | Pseudomonas aeruginosa | Complete inhibition of protease; almost complete inhibition of hemolysin. | citeab.comnih.gov |
| Imidazolidine-2,4-dione 12a | Pseudomonas aeruginosa | Complete inhibition of protease; almost complete inhibition of hemolysin. | citeab.comnih.gov |
Investigation of Antiviral Activity
The imidazolidinone and imidazolidine-2,4-dione classes of heterocyclic compounds have been identified as possessing potent activities against several significant human viruses. nih.gov Research in this area has highlighted their potential as scaffolds for the development of new antiviral agents targeting Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and enteroviruses. nih.gov
A notable application has been in the development of novel HIV protease inhibitors. One study detailed the design and synthesis of a new series of inhibitors where the imidazolidine-2,4-dione moiety was used as a linker. nih.gov These compounds were optimized to bind favorably within the active site of the HIV protease. nih.gov The research found that select imidazolidine-2,4-dione-containing protease inhibitors showed significant improvements in activity against wild-type HIV and, importantly, against a lopinavir-resistant mutant virus. nih.gov This demonstrated their potential to overcome certain forms of drug resistance. nih.gov Further investigations have shown that other derivatives can inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus, while pyridyl-imidazolidinones are potent against human enterovirus 71 (EV71). nih.gov
Research into Antiproliferative and Anticancer Mechanisms at the Molecular Level
Imidazolidine-2,4-dione derivatives have emerged as a promising class of compounds in oncology research due to their antiproliferative and cytotoxic effects against various cancer cell lines. Investigations have delved into their molecular mechanisms of action, revealing their ability to interfere with key pathways that regulate cancer cell survival and proliferation.
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death). Anti-apoptotic members of this family are often overexpressed in cancer cells, allowing them to evade apoptosis and continue to proliferate. Targeting these proteins is a key strategy in modern cancer therapy.
A series of imidazolidine-2,4-dione derivatives were specifically designed and synthesized to act as inhibitors of anti-apoptotic Bcl-2 proteins. In this study, the synthesized compounds were evaluated for their ability to inhibit the growth of cancer cell lines. Compound 8k emerged as a particularly effective derivative, demonstrating better growth inhibitory effects on K562 (chronic myelogenous leukemia) and PC-3 (prostate cancer) cell lines when compared to a known lead compound, WL-276. This research underscores the potential of the imidazolidine-2,4-dione scaffold as a platform for developing novel Bcl-2 inhibitors for cancer treatment.
| Compound | Target | Tested Cell Lines | Key Finding | Citation |
|---|---|---|---|---|
| Compound 8k | Anti-apoptotic Bcl-2 proteins | K562, PC-3 | Demonstrated superior growth inhibitory effects compared to the lead compound WL-276. |
The Raf/MEK/ERK and PI3K/Akt signaling pathways are two of the most critical intracellular cascades that regulate cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The strategy of concurrently inhibiting both pathways is being explored to create more effective cancer therapies and overcome resistance. nih.gov
While the dual inhibition of these pathways is a significant area of cancer research, studies directly implicating imidazolidine-2,4-dione derivatives in this dual-inhibitory mechanism are not widely reported in the current literature. However, research on structurally related compounds provides a strong rationale for future investigations. For example, a thiazolidine-2,4-dione derivative, 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione , was identified as a dual inhibitor of both the Raf/MEK/ERK and PI3K/Akt signaling cascades. This finding suggests that the broader class of five-membered heterocyclic diones may possess the potential for such activity. The dysfunction of these pathways is a known driver in many cancers, and developing inhibitors that can block their mutual compensatory activation is of high clinical interest. nih.gov
A primary measure of the anticancer potential of a compound is its ability to induce cell death (cytotoxicity) in cancer cells. Numerous studies have evaluated the cytotoxic effects of various imidazolidine-2,4-dione derivatives against a panel of human cancer cell lines, with results often presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
For example, the imidazolidine-2,4-dione derivative 8k showed growth inhibitory effects on K562 and PC-3 cells. In another study, a series of 2-thioxoimidazolidin-4-one derivatives, closely related to the dione series, were tested against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines. Compound 7 from this series was found to halt liver cancer cells in the G0/G1 phase of the cell cycle and trigger apoptosis, while compound 9 arrested colon cancer cells at the S phase and induced apoptosis. Furthermore, compound 3e (3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione) was reported to be highly active against the MCF-7 breast cancer cell line.
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Citation |
|---|---|---|---|---|
| Compound 8k | K562 | Chronic Myelogenous Leukemia | Data reported as growth inhibition, specific IC50 not provided. | |
| Compound 8k | PC-3 | Prostate Cancer | Data reported as growth inhibition, specific IC50 not provided. | |
| Compound 7 (2-thioxo derivative) | HepG-2 | Liver Cancer | Not specified | |
| Compound 9 (2-thioxo derivative) | HCT-116 | Colon Cancer | Not specified | |
| Compound 3e | MCF-7 | Breast Cancer | LD50: 20.4 µg/mL |
Exploration of Antinociceptive Effects in Animal Models
The potential pain-relieving effects of imidazolidine-2,4-dione derivatives have been a subject of scientific inquiry, with several studies utilizing animal models to investigate their antinociceptive properties. These explorations are crucial in the preliminary stages of drug discovery, offering initial evidence of a compound's potential efficacy.
Another area of research has focused on amide derivatives of imidazolidine-2,4-dione, combining structural features from both phenytoin (B1677684) and the antiepileptic drug levetiracetam, which also exhibits analgesic properties in animal models. nih.gov A study evaluating these novel amide derivatives in the hot plate test, a model for acute pain, identified three compounds that showed statistically significant antinociceptive properties. nih.gov Among these, 1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione, demonstrated the most significant and long-lasting antinociceptive activity without negatively impacting motor function. nih.gov
Conversely, not all imidazolidine-2,4-dione derivatives have shown promise in this area. A study on hybrid compounds combining imidazolidin-2,4-dione and morpholine (B109124) rings, specifically 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione and 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, found that these compounds did not exhibit antinociceptive activity in an oxaliplatin-induced neuropathic pain model, despite showing anticonvulsant properties. researchgate.net
These findings underscore the diverse pharmacological profiles within the imidazolidine-2,4-dione family and highlight the importance of specific structural features in determining their antinociceptive potential.
Table 1: Antinociceptive Activity of Selected Imidazolidine-2,4-dione Derivatives in Animal Models
| Compound | Animal Model | Test | Key Findings | Reference |
|---|---|---|---|---|
| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Mice | Acetic acid-induced writhing | Increased latency and reduced number of writhes. | researchgate.net |
| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Mice | Formalin test (second phase) | Reduced paw licking time. | researchgate.net |
| 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) | Mice | Hot plate test | No significant effect. | researchgate.net |
| 1-methyl-3-[1-(morpholin-4-yl)-1-oxobutan-2-yl]imidazolidine-2,4-dione | Mice | Hot plate test | Significant and long-lasting antinociceptive activity. | nih.gov |
| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Mice | Oxaliplatin-induced neuropathic pain | No antinociceptive activity observed. | researchgate.net |
| 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione | Mice | Oxaliplatin-induced neuropathic pain | No antinociceptive activity observed. | researchgate.net |
Antioxidant Property Investigations
The investigation into the antioxidant properties of imidazolidine-2,4-dione derivatives is an emerging area of research, driven by the role of oxidative stress in numerous diseases. While direct studies on 5-(2-Aminoethyl)imidazolidine-2,4-dione are lacking, research on related heterocyclic structures provides preliminary insights.
A study on new imidazolidine-4-one derivatives synthesized from 1-phenyl-3-pyrazolidone (phenidone) explored their in vitro total antioxidant capacity and reducing power. nih.gov The results indicated that some of these newly synthesized compounds possess good antioxidant activity. nih.gov
In a different study, researchers synthesized a series of 2-thioxo imidazolidine 4-one and hydrazylpyrrolidine 2,5-dione derivatives and evaluated their in vitro antioxidant activity using DPPH and lipid peroxide inhibition assays. nih.gov The findings revealed that the 2-thioxo imidazolidine 4-one structures generally exhibited better antioxidant activity than the hydrazylpyrrolidine 2,5-dione compounds. nih.gov Notably, certain derivatives demonstrated strong antioxidant activity, with IC50 values comparable to standard antioxidants like quercetin (B1663063) and ascorbic acid. nih.gov The study also suggested that a phenyl group contributes more effectively to scavenging activity than an alkyl radical. nih.gov
Furthermore, research into phenolic derivatives of the related thiazolidine-2,4-dione structure has shown that the incorporation of a phenol (B47542) moiety, a known pharmacophore in many antioxidants, can lead to potent antiradical and electron-donating activities. bepls.com Several of these compounds exhibited radical scavenging activity comparable to reference antioxidants. bepls.com
These investigations into related heterocyclic compounds suggest that the imidazolidine-2,4-dione scaffold could be a promising template for the development of novel antioxidant agents. However, further research is necessary to specifically evaluate the antioxidant potential of this compound and to understand the structure-activity relationships governing the antioxidant properties of this class of compounds.
Table 2: Investigated Antioxidant Activity of Related Dione Derivatives
| Compound Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Imidazolidine-4-one derivatives | Total antioxidant capacity, reducing power | Some synthesized compounds showed good antioxidant activity. | nih.gov |
| 2-Thioxo imidazolidine 4-one derivatives | DPPH, lipid peroxide inhibition | Generally better antioxidant activity than hydrazylpyrrolidine 2,5-dione derivatives. Some compounds showed strong activity comparable to standards. | nih.gov |
| Phenolic thiazolidine-2,4-dione derivatives | Antiradical, electron transfer, Fe2+ chelation | Potent antiradical and electron-donating activities, with some compounds comparable to reference antioxidants. | bepls.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(2-aminoethyl)imidazolidine-2,4-dione derivatives?
- Methodological Answer :
- Route 1 : Knoevenagel condensation using acetic anhydride (Ac₂O) and triethyl orthoformate (HC(OEt)₃) under reflux, followed by acetonitrile-mediated reactions at 45°C (commonly used for thiazolidine-2,4-diones, adaptable to imidazolidine analogs) .
- Route 2 : Catalytic hydrogenation of benzylidene precursors (e.g., reduction of 5-benzylidene derivatives using H₂/Pd-C) to introduce aminoethyl groups .
- Route 3 : Alkylation of hydantoin cores with bromoethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Table 1 : Representative Yields in Synthesis
| Precursor | Method | Yield | Reference |
|---|---|---|---|
| Benzylidene derivative | Catalytic hydrogenation | 45–66% | |
| Thiazolidine intermediate | Knoevenagel condensation | 25–52% |
Q. Which spectroscopic techniques are most effective for characterizing imidazolidine-2,4-dione derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry (e.g., coupling constants for ethylidene or benzylidene groups) .
- UPLC-MS/HRMS : Validates molecular weight and purity (>95% typical for research-grade compounds) .
- X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., monoclinic P21/c space group for 5-(4-hydroxyphenyl) analogs) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N-H bonds .
Q. What biological activities are associated with imidazolidine-2,4-dione derivatives?
- Methodological Answer :
- Antidepressant activity : Assessed via tetrabenazine-induced ptosis antagonism (ED₅₀ ~42 mg/kg) and levodopa potentiation in mice .
- Antimicrobial potential : Evaluated using agar diffusion assays against Gram-positive/negative bacteria (structure-activity relationship (SAR) studies highlight electron-withdrawing groups as enhancers) .
- Antitumor activity : Cytotoxicity evaluated via MTT assays, with substituted aryl groups (e.g., trifluoromethyl) improving potency (IC₅₀ <10 µM in some derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing aminoethyl substituents to the imidazolidine-2,4-dione core?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalyst screening : Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., alum for condensation) enhance regioselectivity .
- Temperature control : Lower temperatures (≤50°C) reduce side reactions in acid-sensitive derivatives .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization (ethanol/water) improves purity .
Q. What strategies address contradictory biological activity data in structurally similar derivatives?
- Methodological Answer :
- Comparative SAR analysis : Evaluate substituent effects systematically (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl in cytotoxicity assays) .
- In vitro vs. in vivo validation : Confirm activity discrepancies using parallel assays (e.g., in vitro synaptosomal uptake inhibition vs. in vivo behavioral models) .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinity variations due to minor structural changes .
Q. How to resolve stereochemical challenges in aminoethyl-substituted derivatives?
- Methodological Answer :
- Chiral chromatography : Separate enantiomers using amylose- or cellulose-based columns .
- Photochemical deracemization : UV irradiation in the presence of chiral catalysts induces stereochemical inversion at sp³-hybridized carbons .
- Crystallographic analysis : Single-crystal X-ray diffraction unambiguously assigns configurations (e.g., β=105.6° in 5-(4-hydroxyphenyl) derivatives) .
Q. What methodologies are recommended for analyzing metabolic stability of imidazolidine-2,4-dione derivatives?
- Methodological Answer :
- Microsomal assays : Incubate compounds with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess enzyme interaction risks .
- Stability in biological matrices : Measure degradation in plasma (37°C, pH 7.4) over 24 hours .
Data Contradiction Analysis
- Example : Discrepancies in reported yields for 5-aryl derivatives (25% vs. 45% in similar conditions) may arise from:
- Purity of starting materials (e.g., residual moisture in ammonium carbonate lowers reactivity).
- Reaction scale (microwave-assisted synthesis improves small-scale yields but fails in bulk).
- Workup protocols (inefficient filtration may retain product in solid intermediates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
